4-(2,3-Dichlorophenyl)-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
4-(2,3-Dichlorophenyl)-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, dichlorophenyl group, and a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dichlorobenzaldehyde with cyanoacetamide in the presence of a base, followed by cyclization and introduction of the methylsulfanyl group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichlorophenyl)-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Hydroxyl derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
4-(2,3-Dichlorophenyl)-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Pharmacology: Research focuses on its interaction with biological targets, including enzymes and receptors, to understand its therapeutic potential.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: Studies investigate its effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of 4-(2,3-Dichlorophenyl)-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways. The exact mechanism depends on the biological context and the specific application being studied. For example, in cancer research, it may inhibit cell proliferation by targeting key enzymes involved in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dichlorophenyl)-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2,3-Dichlorophenyl isocyanate
- 2,3-Dichlorophenyl isothiocyanate
Uniqueness
This compound stands out due to its combination of a quinoline core with a dichlorophenyl group and a methylsulfanyl substituent This unique structure imparts specific chemical and biological properties that are not found in other similar compounds
Properties
Molecular Formula |
C17H14Cl2N2OS |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)-2-methylsulfanyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C17H14Cl2N2OS/c1-23-17-10(8-20)14(9-4-2-5-11(18)16(9)19)15-12(21-17)6-3-7-13(15)22/h2,4-5,14,21H,3,6-7H2,1H3 |
InChI Key |
CAUXBTQLIDSYRZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)Cl)Cl)C#N |
Origin of Product |
United States |
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